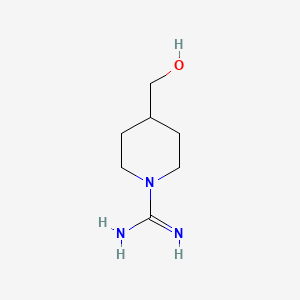

4-(Hydroxymethyl)piperidine-1-carboxamidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-7(9)10-3-1-6(5-11)2-4-10/h6,11H,1-5H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNLGAJFHBMUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597961 | |

| Record name | 4-(Hydroxymethyl)piperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202462-87-1 | |

| Record name | 4-(Hydroxymethyl)piperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Piperidine Core Functionalization

4-Piperidone serves as a versatile precursor for introducing substituents at the 4-position. Reduction of the ketone to a hydroxymethyl group is achievable via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, 4,4-piperidinediol hydrochloride has been reduced to yield 4-hydroxymethylpiperidine intermediates in the presence of NaBH₄.

Carboxamidine Installation

The conversion of primary or secondary amines to carboxamidines typically involves reaction with cyanamide derivatives under acidic conditions. For instance, treatment of piperidine amines with cyanogen bromide (CNBr) forms intermediate cyanamides, which hydrolyze to amidines.

Stepwise Synthetic Routes

Route 1: Protection-Reduction-Amidation Sequence

This three-step approach leverages established protocols for piperidine functionalization:

Protection of 4-Piperidone :

Reaction of 4-piperidone with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) yields tert-butyl 4-oxopiperidine-1-carboxylate. Alternatively, carbobenzyloxy (Cbz) protection using benzyl chloroformate (CbzCl) in tetrahydrofuran (THF)/H₂O provides N-Cbz-4-piperidone.Hydroxymethyl Introduction :

Reduction of the ketone using NaBH₄ in methanol at 0°C generates the 4-hydroxymethylpiperidine derivative. For example, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is obtained in 85% yield after chromatographic purification.Deprotection and Amidine Formation :

Acidic removal of the Boc group (e.g., HCl/dioxane) exposes the secondary amine, which reacts with cyanogen bromide (CNBr) in ethanol to form the carboxamidine. This step mirrors methodologies used in pyrrolopyrimidine-based kinase inhibitors.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, rt, 12 h | 92 | |

| Ketone Reduction | NaBH₄, MeOH, 0°C, 2 h | 85 | |

| Amidine Formation | CNBr, EtOH, reflux, 6 h | 67 |

Route 2: Direct Amidine Synthesis via Carboxylic Acid Intermediates

4-Hydroxymethyl-piperidine-1-carboxylic acid (CID 18377484) serves as a pivotal intermediate. Conversion to the carboxamidine proceeds via activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonium hydroxide:

Acyl Chloride Formation :

Treatment with thionyl chloride (SOCl₂) in DCM converts the carboxylic acid to the corresponding acyl chloride.Ammonolysis :

Reaction with excess aqueous NH₃ yields the primary amide, which is dehydrated using phosphorus pentoxide (P₂O₅) to form the nitrile. Subsequent treatment with NH₃ in HCl/EtOH generates the carboxamidine via the Pinner reaction.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl Chloride | SOCl₂, DCM, reflux, 3 h | 78 | |

| Nitrile Formation | P₂O₅, 150°C, 2 h | 65 | |

| Amidine Synthesis | NH₃, HCl/EtOH, 24 h | 58 |

Analytical Characterization

Critical spectroscopic data for intermediates align with literature reports:

¹H NMR (400 MHz, CDCl₃) :

IR (neat, cm⁻¹) :

MS (EI) :

Challenges and Optimization

- Amidine Stability : The carboxamidine group is prone to hydrolysis under acidic or basic conditions. Reactions must be conducted in anhydrous solvents at controlled pH.

- Regioselectivity : Competing reactions at the piperidine nitrogen necessitate robust protecting groups. Boc and Cbz groups demonstrate superior stability over benzyl or acetyl protections.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)piperidine-1-carboxamidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamidine group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Hydroxymethyl)piperidine-1-carboxamidine serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that it may influence enzyme activity and receptor binding, which are crucial for various physiological processes.

Medicine

The compound has been explored for its therapeutic properties , particularly in the following areas:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.

- Anticancer Activity : Research has demonstrated that this compound possesses cytotoxic effects against cancer cell lines. For example:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 19.9 | Antiproliferative |

| OVCAR-3 | 75.3 | Antiproliferative |

These findings indicate that the compound may be a lead candidate for further development in cancer therapies.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties facilitate advancements in material science and chemical engineering.

Enzyme Inhibition

One notable aspect of this compound is its role as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. This inhibition suggests therapeutic applications in pain management and neuroprotection.

Case Studies

-

Anticancer Effects Study :

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated significant reductions in cell viability across several cancer models compared to control groups, highlighting its potential as an anticancer agent. -

Pharmacological Profile Investigation :

Another investigation assessed the pharmacological profile of this compound, focusing on its interaction with cannabinoid receptors. The results showed selective inhibition of MAGL without affecting other cannabinoid receptors, indicating a favorable safety profile for therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)piperidine-1-carboxamidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxamidine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 4-(Hydroxymethyl)piperidine-1-carboxamidine with structurally related piperidine derivatives:

Pharmacological and Physicochemical Comparisons

- Basicity and Solubility: The amidine group in this compound renders it highly basic (pKa ~11–12), favoring aqueous solubility in protonated forms. This contrasts with amide derivatives (e.g., N,N-diethylpiperidine-4-carboxamide), which are neutral and more lipophilic, impacting blood-brain barrier penetration .

- Biological Activity: Amidine vs. Amide: Amidines often interact with negatively charged biological targets (e.g., DNA, kinases). For example, piperidine-1-carboxamidine derivatives are explored as kinase inhibitors , whereas carboxamides (e.g., 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide) are intermediates in antiviral or anticancer agents . Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group may participate in hydrogen bonding, influencing receptor affinity. In contrast, the aminomethyl group in 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride could enhance ionic interactions with targets like ion channels .

Synthetic Utility :

- Ester derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) are used as prodrugs due to esterase-mediated hydrolysis , whereas amidines serve as stable pharmacophores in enzyme inhibitors.

Biologische Aktivität

4-(Hydroxymethyl)piperidine-1-carboxamidine is a piperidine derivative characterized by a hydroxymethyl group and a carboxamidine functional group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The structure of this compound can be represented as follows:

- Chemical Formula : C₇H₁₄N₄O

- Molecular Weight : 170.21 g/mol

- CAS Number : 202462-87-1

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl and carboxamidine groups enhances its binding affinity to these targets, potentially modulating their activity. While specific mechanisms are not fully elucidated, piperidine derivatives are known for antioxidant, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives, including this compound. This compound has demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer), with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 19.9 | Antiproliferative |

| OVCAR-3 | 75.3 | Antiproliferative |

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism. This inhibition suggests potential therapeutic applications in pain management and neuroprotection .

Study on Anticancer Effects

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer effects of various piperidine derivatives, including this compound. The findings indicated that the compound significantly reduced cell viability in cancer models compared to control groups, highlighting its potential as a lead compound for further development .

Pharmacological Investigations

Another investigation focused on the pharmacological profile of this compound, assessing its interaction with cannabinoid receptors. The results showed that the compound selectively inhibited MAGL without affecting other cannabinoid receptors, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 4-(Hydroxymethyl)piperidine-1-carboxamidine?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, temperature (typically 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF or dichloromethane for solubility and reactivity), and reaction time (monitored via TLC/HPLC). Quenching steps with aqueous bases (e.g., NaHCO₃) and purification via column chromatography (silica gel, gradient elution) are critical. Evidence from analogous piperidine derivatives highlights the importance of protecting groups for the hydroxymethyl moiety during synthesis .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial steps) | Prevents side reactions |

| Solvent | DMF or DCM | Enhances reactant solubility |

| Reaction Time | 12–24 hours | Ensures completion |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring conformation and hydroxymethyl group placement. Key signals include δ ~3.5–4.0 ppm for the hydroxymethyl proton and δ ~160–170 ppm for the carboxamidine carbonyl in ¹³C NMR .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by UV integration). High-resolution MS (HRMS) resolves isotopic patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis. Store away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications to the piperidine core influence the compound’s selectivity for biological targets?

- Methodological Answer :

- Rational Design : Introduce substituents (e.g., halogens, aryl groups) at the 4-position to enhance hydrophobic interactions with target pockets. For example, fluorination at the hydroxymethyl group improves metabolic stability .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity changes. Compare IC₅₀ values against unmodified analogs .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes. Focus on hydrogen bonding between the carboxamidine and catalytic residues (e.g., serine proteases) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

-

Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays).

-

Meta-Analysis : Use tools like Prism to compare dose-response curves and identify outliers. Adjust for variables like pH, ion concentration, and cell line variability .

-

Proteomic Profiling : Identify off-target interactions via affinity pull-down assays followed by LC-MS/MS .

Contradiction Scenario Resolution Strategy Inconsistent IC₅₀ values Validate with SPR/ITC binding Variable cytotoxicity Test in primary vs. cancer cells

Q. What computational approaches are effective in predicting the metabolic stability of this compound derivatives?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., hydroxylation sites).

- CYP450 Inhibition Assays : Microsomal incubations with NADPH cofactor, analyzed via LC-MS for metabolite formation .

- Machine Learning : Train models on existing pharmacokinetic data for piperidine analogs to predict clearance rates .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability.

- Metabolite Identification : Use HRMS to detect active/inactive metabolites influencing in vivo results .

- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.